2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate is a chemical compound known for its applications in various fields, including medicine and chemistry. It is an ester derivative of benzoic acid and is structurally related to procaine, a well-known local anesthetic .
Preparation Methods
The synthesis of 2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with 2-(diethylamino)ethanol in the presence of an acid catalyst . The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate undergoes various chemical reactions, including:
Common reagents used in these reactions include acids (e.g., hydrochloric acid for hydrolysis), oxidizing agents (e.g., hydrogen peroxide for oxidation), and electrophiles (e.g., nitric acid for nitration) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate involves the inhibition of sodium ion channels in nerve cells . By blocking these channels, the compound prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area . This action is similar to that of other local anesthetics, such as lidocaine and procaine .
Comparison with Similar Compounds
2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate can be compared to other local anesthetics, such as:
Procaine: Structurally similar, but with a shorter duration of action and less potency.
Lidocaine: More potent and longer-lasting, with a faster onset of action.
Bupivacaine: Known for its prolonged duration of action, making it suitable for long surgical procedures.
The uniqueness of this compound lies in its balanced profile of efficacy and safety, making it a valuable option for various medical and research applications .
Properties
CAS No. |
63014-02-8 |
---|---|
Molecular Formula |
C20H25N3O3 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-(phenylcarbamoylamino)benzoate |
InChI |
InChI=1S/C20H25N3O3/c1-3-23(4-2)14-15-26-19(24)16-10-12-18(13-11-16)22-20(25)21-17-8-6-5-7-9-17/h5-13H,3-4,14-15H2,1-2H3,(H2,21,22,25) |
InChI Key |
QXTBLOXGYKAAAG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.